1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with a phenyl group and a formyl group attached. The compound’s molecular formula is C15H12N2O, and it has a molecular weight of 236.27 g/mol .
Preparation Methods
The synthesis of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of 2-phenylpyridine with an appropriate aldehyde under acidic conditions. Another approach is the reaction of 2-phenylpyridine with a formylating agent such as formic acid or formamide . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be compared to other similar compounds, such as:
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the formyl group, resulting in different reactivity and applications.
1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine:
3-Phenyl-1H-pyrrolo[2,3-b]pyridine: Has the phenyl group in a different position, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
521984-95-2 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-2-phenylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H12N2O/c1-17-14(11-6-3-2-4-7-11)13(10-18)12-8-5-9-16-15(12)17/h2-10H,1H3 |
InChI Key |
TXBPVYQVCONFLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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